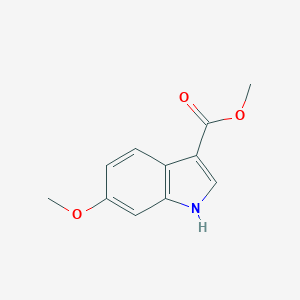

Methyl 6-methoxy-1H-indole-3-carboxylate

Beschreibung

BenchChem offers high-quality Methyl 6-methoxy-1H-indole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-methoxy-1H-indole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 6-methoxy-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-7-3-4-8-9(11(13)15-2)6-12-10(8)5-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBRYVSINLJPRSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564033 | |

| Record name | Methyl 6-methoxy-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131424-27-6 | |

| Record name | Methyl 6-methoxy-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131424-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-methoxy-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 6-Methoxy-1H-indole-3-carboxylate

Abstract

This whitepaper provides an in-depth technical guide for the synthesis of methyl 6-methoxy-1H-indole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The guide is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of established and modern synthetic strategies. By integrating theoretical principles with practical, field-proven insights, this document aims to serve as an authoritative resource for the efficient and reliable synthesis of this important indole derivative.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of new therapeutic agents.[1][2][3][4][5][6] Methyl 6-methoxy-1H-indole-3-carboxylate, in particular, serves as a crucial intermediate in the synthesis of a variety of biologically active compounds, including those targeting serotonin receptors.[7] The strategic placement of the methoxy and methyl carboxylate groups on the indole core provides a versatile platform for further molecular elaboration.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to the synthesis of methyl 6-methoxy-1H-indole-3-carboxylate begins with a retrosynthetic analysis to identify potential starting materials and key bond formations. The indole ring itself presents several opportunities for disconnection, leading to various classical and modern synthetic strategies.

Caption: Retrosynthetic analysis of methyl 6-methoxy-1H-indole-3-carboxylate.

Established Synthetic Routes: A Comparative Analysis

Several classical named reactions provide reliable pathways to the indole core. The choice of a specific route often depends on the availability of starting materials, desired substitution patterns, and scalability.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction remains one of the most widely used methods for indole synthesis.[8] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[8]

Mechanism: The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine. A[9][9]-sigmatropic rearrangement, followed by the elimination of ammonia, yields the aromatic indole ring.[8][10]

Application to Methyl 6-methoxy-1H-indole-3-carboxylate: The synthesis commences with the reaction of 4-methoxyphenylhydrazine with methyl pyruvate to form the corresponding hydrazone. Subsequent treatment with an acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride, induces cyclization to the desired indole.[8]

Caption: Fischer Indole Synthesis workflow.

Experimental Protocol: Fischer Indole Synthesis

-

Hydrazone Formation: To a solution of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes. Add methyl pyruvate (1.05 eq) and continue stirring at room temperature for 2-4 hours. Monitor the reaction by TLC. Once complete, the product can often be isolated by filtration after the addition of water.

-

Indolization: Add the dried phenylhydrazone to polyphosphoric acid (10-20 times the weight of the hydrazone) preheated to 80-100 °C. Stir the mixture vigorously for 30-60 minutes.

-

Work-up: Carefully pour the hot reaction mixture onto crushed ice with stirring. The precipitated solid is collected by filtration, washed with water, and dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Causality and Insights: The choice of acid catalyst is critical; Brønsted acids like HCl and H2SO4, or Lewis acids such as ZnCl2 and BF3·OEt2, are commonly employed.[8] The reaction temperature for the cyclization step needs careful control to avoid side reactions and decomposition.

The Reissert Indole Synthesis

The Reissert synthesis offers an alternative route, particularly useful for preparing indole-2-carboxylic acids and their esters.[11][12][13] It begins with the condensation of an o-nitrotoluene with diethyl oxalate.[12][13]

Mechanism: The initial condensation is followed by a reductive cyclization of the resulting o-nitrophenylpyruvic ester.[12][13]

Application to Methyl 6-methoxy-1H-indole-3-carboxylate: While the classical Reissert synthesis yields 2-carboxyindoles, modifications can be employed to achieve 3-substitution. However, for the target molecule, the Reissert approach is less direct than the Fischer synthesis. A more relevant application would involve the synthesis of an indole-2-carboxylate intermediate, which could then be functionalized at the 3-position.

Caption: Reissert Indole Synthesis workflow.

Experimental Protocol: Reissert Synthesis (for Indole-2-Carboxylate)

-

Condensation: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add a mixture of 4-methoxy-2-nitrotoluene (1.0 eq) and diethyl oxalate (1.2 eq) at a controlled temperature (e.g., 10-20 °C). Stir for several hours.

-

Work-up: Pour the reaction mixture into a mixture of ice and dilute acid. Extract the product with an organic solvent like diethyl ether.

-

Reductive Cyclization: Dissolve the crude pyruvate ester in acetic acid and add zinc dust portion-wise with cooling. After the addition is complete, heat the mixture to promote cyclization.

-

Isolation: Filter the hot solution and cool to crystallize the indole-2-carboxylic acid.

Causality and Insights: The use of potassium ethoxide has been reported to give better yields than sodium ethoxide in the initial condensation step.[12][13] The choice of reducing agent for the cyclization is crucial; common reagents include zinc in acetic acid, iron in acetic acid, or catalytic hydrogenation.[11]

The Bartoli Indole Synthesis

The Bartoli synthesis is a powerful method for constructing indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[9][14][15][16][17] A key advantage is its ability to produce indoles that are highly substituted on the benzene ring, particularly at the 7-position.[14][15][17]

Mechanism: The reaction is believed to proceed via the addition of the Grignard reagent to the nitro group, followed by a[9][9]-sigmatropic rearrangement and subsequent cyclization.[9][14][15][16][17]

Application to Methyl 6-methoxy-1H-indole-3-carboxylate: This method is particularly advantageous when starting from a readily available 2-substituted-4-methoxynitrobenzene. The vinyl Grignard reagent provides the atoms for the C2 and C3 positions of the indole ring.

Caption: Bartoli Indole Synthesis workflow.

Experimental Protocol: Bartoli Indole Synthesis

-

Reaction Setup: To a solution of the ortho-substituted nitroarene (e.g., 2-bromo-4-methoxynitrobenzene) (1.0 eq) in anhydrous THF at low temperature (e.g., -78 °C), add a solution of vinylmagnesium bromide (3.0 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography.

Causality and Insights: The presence of a bulky ortho-substituent on the nitroarene is often necessary for good yields, as it facilitates the key[9][9]-sigmatropic rearrangement.[14] The stoichiometry of the Grignard reagent is critical, with three equivalents typically required for nitroarenes.[14]

Modern Synthetic Approaches

While classical methods are robust, modern palladium-catalyzed reactions offer alternative and often more flexible routes to substituted indoles.

Palladium-Catalyzed Indole Synthesis

Recent advancements have led to the development of palladium-catalyzed methods for indole synthesis, such as modifications of the Fischer indole synthesis and intramolecular cyclizations.[2][8] For instance, the Buchwald modification of the Fischer indole synthesis involves the palladium-catalyzed cross-coupling of aryl bromides and hydrazones.[8] Another approach is the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines, which can be a highly efficient route to functionalized indoles.[2]

Purification and Characterization

Regardless of the synthetic route chosen, the final product must be rigorously purified and characterized to confirm its identity and purity.

Purification Techniques:

-

Column Chromatography: Silica gel chromatography is a standard method for purifying indole derivatives. A gradient of ethyl acetate in hexanes is often effective.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can provide highly pure material.

-

High-Performance Liquid Chromatography (HPLC): For obtaining very high purity material, preparative HPLC can be employed.

Characterization Data:

| Technique | Expected Data for Methyl 6-methoxy-1H-indole-3-carboxylate |

| ¹H NMR | Signals corresponding to the indole NH, aromatic protons, methoxy group protons, and methyl ester protons with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the ester.[18] |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₁NO₃, MW: 205.21 g/mol ).[19] |

| FTIR | Characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and C-O stretches of the methoxy and ester groups. |

Safety and Handling

It is imperative to adhere to strict safety protocols when performing these syntheses.

-

Hazardous Reagents: Phenylhydrazines can be toxic and carcinogenic. Grignard reagents are highly reactive and flammable. Strong acids like PPA are corrosive.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Fume Hood: All reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of methyl 6-methoxy-1H-indole-3-carboxylate can be achieved through a variety of well-established and modern synthetic methods. The choice of a particular route will be guided by factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific expertise and equipment available in the laboratory. The Fischer indole synthesis remains a highly reliable and direct approach. By understanding the underlying mechanisms and optimizing reaction conditions, researchers can efficiently access this valuable building block for the advancement of drug discovery and development programs.

References

- Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129–2132.

- Dobbs, A. P. (2001). A new ortho-directing group for the Bartoli indole synthesis. Tetrahedron Letters, 42(41), 7371-7373.

-

Bartoli Indole Synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

-

Bartoli Indole Synthesis. (n.d.). Online Organic Chemistry Tutor. Retrieved from [Link]

-

Bartoli Indole Synthesis. (2021, February 8). J&K Scientific LLC. Retrieved from [Link]

- Reissert Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 602-604). Cambridge University Press.

-

Reissert indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-indole-3-carboxaldehyde, 6-methoxy-1-methyl-. Retrieved from [Link]

- Głowacka, A., et al. (2021). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules, 26(15), 4587.

-

Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

- Ghashang, M., & Nejad, M. S. (2014). Fischer indole synthesis in the presence of citric acid as a mild and reusable catalyst. Scientia Iranica, 21(6), 2095-2101.

- Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Journal of Materials Chemistry A, 8(23), 11676-11682.

- Sharma, V., Kumar, P., & Pathak, D. (2010). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 6(9), 7054-7069.

-

Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

-

Reissert indole synthesis. (n.d.). chemeurope.com. Retrieved from [Link]

- Ciaffaglione, V., et al. (2020).

-

PubChem. (n.d.). 6-Methoxy-1H-indole-3-carboxaldehyde. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

- Copeland, R. A., et al. (2013). 1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. ACS Medicinal Chemistry Letters, 4(12), 1215–1220.

- Ishii, H., et al. (1988). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 36(11), 4252-4261.

- Taber, D. F., & Stranberg, P. J. (2011). Synthesis of Indoles: Recent Advances. Russian Chemical Reviews, 80(10), 923.

- Heravi, M. M., & Zadsirjan, V. (2017). Fischer indole synthesis in the absence of a solvent. Journal of the Serbian Chemical Society, 82(1), 1-8.

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

- Fernandes, A. R., et al. (2014). Structure of methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1096–o1097.

- El-Gendy, M. M. A., et al. (2023). Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite Produced by Bacillus toyonensis Isolate OQ071612. Microorganisms, 11(11), 2835.

- Mary, Y. S., et al. (2021). Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde. Journal of Molecular Structure, 1225, 129111.

-

PubChem. (n.d.). methyl 1-methoxy-1H-indole-3-carboxylate. Retrieved from [Link]

- Brown, D. G., & Boström, J. (2016). The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 59(10), 4443–4458.

- Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2310.

- Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2310.

- Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2310.

-

Dea.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from [Link]

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization | MDPI [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 6. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. name-reaction.com [name-reaction.com]

- 10. scispace.com [scispace.com]

- 11. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 13. Reissert_indole_synthesis [chemeurope.com]

- 14. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 15. grokipedia.com [grokipedia.com]

- 16. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 17. jk-sci.com [jk-sci.com]

- 18. tetratek.com.tr [tetratek.com.tr]

- 19. methyl 1-methoxy-1H-indole-3-carboxylate | C11H11NO3 | CID 10465540 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 6-methoxy-1H-indole-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 6-methoxy-1H-indole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, spectral data, synthesis, reactivity, and safety protocols. The indole scaffold is a cornerstone in medicinal chemistry, and understanding the nuanced properties of its derivatives, such as Methyl 6-methoxy-1H-indole-3-carboxylate, is crucial for the rational design of novel therapeutics and functional materials. This guide synthesizes technical data with practical insights to serve as an essential resource for laboratory applications.

Compound Identification and Structure

Methyl 6-methoxy-1H-indole-3-carboxylate is a substituted indole derivative, a class of compounds of significant interest due to their prevalence in biologically active natural products and pharmaceuticals.[1] The strategic placement of a methoxy group at the C6 position and a methyl carboxylate at the C3 position defines its unique electronic and chemical characteristics.

-

IUPAC Name: methyl 6-methoxy-1H-indole-3-carboxylate

-

Molecular Formula: C₁₁H₁₁NO₃[2]

-

Molecular Weight: 205.21 g/mol [7]

Physicochemical Properties

The physical properties of a compound are foundational to its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Appearance | Powder or liquid | [2] |

| Purity | ≥97-98% (Commercially available) | [2][3] |

| Storage Temperature | Room temperature | [4] |

| XLogP3 | 2.3 | [7] |

| Polar Surface Area | 40.5 Ų | [7] |

| Solubility | Data not widely published; expected to be soluble in organic solvents like DMSO, DMF, methanol, and ethyl acetate. |

Spectroscopic Profile

¹H Nuclear Magnetic Resonance (¹H NMR)

The proton NMR spectrum provides information on the chemical environment of hydrogen atoms in the molecule.

-

δ ~11.5-12.0 ppm (s, 1H): The N-H proton of the indole ring, typically a broad singlet.

-

δ ~7.8-8.1 ppm (s, 1H): The C2-H proton, deshielded by the adjacent nitrogen and the C3-ester group.

-

δ ~7.5-7.8 ppm (d, 1H): The C4-H proton.

-

δ ~7.0-7.2 ppm (d, 1H): The C7-H proton.

-

δ ~6.7-6.9 ppm (dd, 1H): The C5-H proton.

-

δ ~3.85 ppm (s, 3H): The protons of the methoxy (-OCH₃) group at C6.

-

δ ~3.80 ppm (s, 3H): The protons of the methyl ester (-COOCH₃) group.

¹³C Nuclear Magnetic Resonance (¹³C NMR)

The carbon NMR spectrum identifies the carbon skeleton of the molecule.

-

δ ~165 ppm: The carbonyl carbon (C=O) of the methyl ester.

-

δ ~156 ppm: The C6 carbon, attached to the electron-donating methoxy group.

-

δ ~136 ppm: The C7a quaternary carbon.

-

δ ~130 ppm: The C2 carbon.

-

δ ~122 ppm: The C3a quaternary carbon.

-

δ ~121 ppm: The C4 carbon.

-

δ ~113 ppm: The C5 carbon.

-

δ ~107 ppm: The C3 quaternary carbon, attached to the ester.

-

δ ~95 ppm: The C7 carbon.

-

δ ~55 ppm: The methoxy (-OCH₃) carbon.

-

δ ~51 ppm: The methyl ester (-COOCH₃) carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-3400 | N-H stretch (indole) |

| ~3000-3100 | Aromatic C-H stretch |

| ~2850-2960 | Aliphatic C-H stretch (methyl groups) |

| ~1700-1720 | C=O stretch (ester) |

| ~1580-1620 | C=C stretch (aromatic) |

| ~1200-1300 | C-O stretch (ester and ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

m/z 205.07: Predicted molecular ion peak [M]⁺.[11]

-

Key Fragments: Expect to see fragments corresponding to the loss of the methoxy group ([M - OCH₃]⁺ at m/z 174) and the methyl carboxylate group ([M - COOCH₃]⁺ at m/z 146).[10]

Synthesis and Reactivity

Synthetic Strategies

The synthesis of methoxy-activated indoles can be achieved through various established methods, with the Fischer indole synthesis being one of the most classic and versatile approaches.[12] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine and a ketone or aldehyde.[13][14][15]

A plausible and efficient route to Methyl 6-methoxy-1H-indole-3-carboxylate involves a multi-step sequence starting from commercially available precursors. Palladium-catalyzed heterocyclization reactions also offer a modern and highly efficient alternative for constructing the indole core.[16]

-

Hydrazone Formation: React 4-methoxyphenylhydrazine with a pyruvate derivative (e.g., methyl pyruvate) under mild acidic conditions to form the corresponding hydrazone. The removal of water drives this equilibrium reaction to completion.

-

Cyclization (Indolization): Treat the resulting hydrazone with a strong acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride, and heat. This induces a[4][4]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the aromatic indole ring.[12]

-

Purification: The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield the final product.

Caption: Generalized workflow for Fischer Indole Synthesis.

Chemical Reactivity

The reactivity of Methyl 6-methoxy-1H-indole-3-carboxylate is dictated by the interplay of its functional groups.

-

Indole Ring: The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The methoxy group at C6 is an electron-donating group, which further activates the benzene portion of the ring system towards electrophiles.[1]

-

C3-Ester Group: The methyl carboxylate group at the C3 position is electron-withdrawing. This deactivates the pyrrole ring slightly towards electrophilic attack but also provides a handle for various chemical transformations.

-

N-H Acidity: The indole N-H proton is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or N-acylation reactions.

-

Common Reactions:

-

Hydrolysis/Amidation: The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions or converted to an amide by reacting with an amine.

-

Electrophilic Substitution: While the C3 position is blocked, electrophilic substitution (e.g., nitration, halogenation) can occur at other positions on the ring, primarily C2, C4, and C7, depending on the reaction conditions.

-

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Applications in Research and Development

Indole derivatives are a privileged scaffold in drug discovery. The specific substitution pattern of Methyl 6-methoxy-1H-indole-3-carboxylate makes it a valuable intermediate for synthesizing more complex molecules. Methoxy-substituted indoles are precursors to compounds with a wide range of biological activities, including potential anti-cancer and neuroprotective agents.[17] Its structure serves as a key building block for developing serotonin receptor modulators and other targeted therapeutics.[18]

Safety and Handling

As a laboratory chemical, Methyl 6-methoxy-1H-indole-3-carboxylate requires careful handling in accordance with good laboratory practices.

-

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Avoid breathing dust, fumes, or vapors.

-

Use only in a well-ventilated area.

-

Wear protective gloves, protective clothing, and eye/face protection.

-

Wash skin thoroughly after handling.

-

-

First Aid:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

-

Storage:

-

Store in a cool, dry, well-ventilated area.

-

Keep the container tightly closed when not in use.[2]

-

Store away from incompatible materials such as strong oxidizing agents.

-

References

-

Amadis Chemical Co., Ltd. (n.d.). Methyl 6-methoxy-1H-indole-3-carboxylate. LookChem. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 131424-27-6 | Methyl 6-methoxy-1H-indole-3-carboxylate. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]

-

Scientia Iranica. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). Methyl indole-3-carboxylate. Retrieved from [Link]

-

Ishii, H., et al. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. National Institutes of Health. Retrieved from [Link]

-

MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methoxy-1H-indole-6-carboxylate. Retrieved from [Link]

-

El-Mekabaty, A. (2018). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc. Retrieved from [Link]

-

PubChem. (n.d.). methyl 1-methoxy-1H-indole-3-carboxylate. Retrieved from [Link]

-

MDPI. (2021). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate. Retrieved from [Link]

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. Methyl 6-methoxy-1H-indole-3-carboxylate;131424-27-6, CasNo.131424-27-6 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. Methyl 6-methoxy-1H-indole-3-carboxylate [mail.sobekbio.com]

- 4. 131424-27-6・Methyl 6-methoxy-1H-indole-3-carboxylate・Methyl 6-methoxy-1H-indole-3-carboxylate【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 5. 131424-27-6|Methyl 6-methoxy-1H-indole-3-carboxylate|BLD Pharm [bldpharm.com]

- 6. arctomsci.com [arctomsci.com]

- 7. methyl 1-methoxy-1H-indole-3-carboxylate | C11H11NO3 | CID 10465540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tetratek.com.tr [tetratek.com.tr]

- 9. Methyl indole-3-carboxylate | C10H9NO2 | CID 589098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Methyl 4-methoxy-1H-indole-6-carboxylate | C11H11NO3 | CID 12140116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. 吲哚-3-甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Physicochemical Characteristics of Methyl 6-methoxy-1H-indole-3-carboxylate

Abstract

Methyl 6-methoxy-1H-indole-3-carboxylate is a heterocyclic compound of significant interest within the fields of medicinal chemistry and materials science. As a substituted indole, it serves as a valuable scaffold and synthetic intermediate for a diverse range of biologically active molecules and functional organic materials.[1] A thorough understanding of its fundamental physicochemical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive technical overview of the key molecular, physical, and spectroscopic characteristics of methyl 6-methoxy-1H-indole-3-carboxylate. It is intended to serve as a foundational resource for researchers, offering both established data where available and validated experimental protocols for empirical determination. The narrative emphasizes the causal relationship between the molecule's structure and its observable properties, providing a framework for predictive analysis and methodological design.

Molecular Identity and Core Physical Properties

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure and the quantification of its fundamental physical properties. These parameters govern the compound's behavior in various physical states and solvent systems, directly impacting its handling, purity assessment, and formulation.

Chemical Structure:

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methyl 6-methoxy-1H-indole-3-carboxylate | - |

| CAS Number | 131424-27-6 | [2] |

| Molecular Formula | C₁₁H₁₁NO₃ | [3][4] |

| Molecular Weight | 205.21 g/mol | [3][4] |

| Monoisotopic Mass | 205.0739 g/mol | [3][4] |

| Predicted XLogP3 | ~2.3 - 2.6 | [3][5][6][7] |

| Physical Form | Solid (predicted) |[7] |

Melting Point

The melting point is a critical indicator of a crystalline solid's purity. A sharp, well-defined melting range is characteristic of a pure substance. While specific experimental data for methyl 6-methoxy-1H-indole-3-carboxylate is not prominently published, data from close structural analogs such as methyl indole-3-carboxylate (145-152 °C) and methyl indole-6-carboxylate (76-80 °C) suggest it is a solid at room temperature.[8][9] Empirical determination is essential for any new synthetic batch.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

-

-

Validation: A pure compound should exhibit a melting range of ≤ 2 °C. A broader range often indicates the presence of impurities.

Solubility Profile

Solubility is a crucial parameter in drug development, influencing bioavailability, and in chemical synthesis, affecting reaction conditions and purification. The structure of methyl 6-methoxy-1H-indole-3-carboxylate, containing a polar N-H bond, an ester group, and a methoxy ether, alongside a nonpolar bicyclic aromatic core, suggests moderate solubility in polar organic solvents and limited solubility in water.

Experimental Protocol: Qualitative Solubility Assessment

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane, hexane).

-

Procedure:

-

To approximately 1 mg of the compound in a small vial, add the selected solvent dropwise with agitation.

-

Continue adding solvent up to 1 mL.

-

Observe and classify the solubility:

-

Very Soluble: Dissolves quickly in a small volume.

-

Soluble: Dissolves completely upon addition of up to 1 mL.

-

Slightly Soluble: Partial dissolution is observed.

-

Insoluble: No visible dissolution.

-

-

-

Causality: High solubility in DMSO is expected due to its high polarity and hydrogen bond accepting capabilities. Solubility in alcohols like ethanol and methanol should be moderate. Aqueous solubility is expected to be low due to the dominant hydrophobic indole ring, a common challenge for indole-based drug candidates.

Lipophilicity (LogP) and Acidity (pKa)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible lipid (n-octanol) and aqueous phase, serving as a key predictor of its membrane permeability. The pKa value defines the ionization state of the molecule at a given pH, which significantly affects its solubility, binding, and transport properties.

-

LogP: Predicted values for structurally related indoles fall in the 2.3-2.6 range, suggesting good lipophilicity.[3][5][6][7] This indicates a favorable profile for crossing biological membranes.

-

pKa: The primary ionizable proton is on the indole nitrogen (N-H). Indole itself has a pKa of ~17, making it a very weak acid. The electron-withdrawing nature of the 3-carboxylate group and the electronic effects of the 6-methoxy group will modulate this value, but it is not expected to be significantly acidic under physiological conditions.

Experimental Protocol: Shake-Flask Method for LogP Determination (OECD 107)

-

Phase Preparation: Prepare n-octanol and a suitable aqueous buffer (e.g., PBS pH 7.4), and pre-saturate each solvent with the other by mixing and allowing them to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

-

Partitioning:

-

Mix a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous buffer in a separatory funnel.

-

Shake vigorously for 5-10 minutes to allow for partitioning equilibrium.

-

Centrifuge the mixture to ensure complete phase separation.

-

-

Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using a validated analytical method, typically UV-Vis spectroscopy or HPLC.

-

Calculation: LogP = log ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. A combination of NMR, IR, MS, and UV-Vis is required for complete characterization, with each technique providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR Spectra (in DMSO-d₆)

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton Position | Predicted Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| N-H (H1) | ~11.5 | broad singlet | Exchangeable with D₂O |

| H2 | ~8.0 | singlet | Deshielded by adjacent ester and N |

| H4 | ~7.8 | doublet | Ortho-coupling to H5 |

| H5 | ~6.8 | doublet of doublets | Ortho-coupling to H4, meta to H7 |

| H7 | ~7.0 | doublet | Meta-coupling to H5 |

| OCH₃ (C6) | ~3.8 | singlet | Methoxy protons |

| COOCH₃ | ~3.9 | singlet | Ester methyl protons |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Position | Predicted Shift (ppm) | Notes |

|---|---|---|

| C=O | ~165 | Ester carbonyl |

| C6 | ~158 | Methoxy-bearing carbon |

| C7a | ~137 | Bridgehead carbon |

| C3a | ~127 | Bridgehead carbon |

| C2 | ~125 | Pyrrole ring carbon |

| C4 | ~122 | Aromatic CH |

| C5 | ~112 | Aromatic CH |

| C3 | ~105 | Ester-bearing carbon |

| C7 | ~95 | Aromatic CH |

| OCH₃ (C6) | ~55.5 | Methoxy carbon |

| COOCH₃ | ~51.5 | Ester methyl carbon |

Workflow for NMR Structural Elucidation

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Vibration | Notes |

|---|---|---|

| ~3350 | N-H stretch | Sharp to moderately broad band, characteristic of indole N-H. |

| ~3100-3000 | Aromatic C-H stretch | Weaker bands from the indole ring. |

| ~2950-2850 | Aliphatic C-H stretch | From the methyl groups of the ester and ether. |

| ~1700 | C=O stretch (ester) | Strong, sharp, and highly characteristic absorption. |

| ~1620, ~1580 | C=C stretch (aromatic) | Medium intensity bands from the indole ring system. |

| ~1250, ~1050 | C-O stretch | Strong bands corresponding to the ester and aryl ether C-O bonds. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Apparatus: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio it against the background to produce the final absorbance/transmittance spectrum. This method is rapid and requires minimal sample preparation.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For methyl 6-methoxy-1H-indole-3-carboxylate, high-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to its exact mass (205.0739 Da).

Predicted Fragmentation Pathway

The indole ring is relatively stable, but fragmentation is expected to occur at the ester and methoxy substituents.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography (LC): Inject the sample onto a reverse-phase HPLC column (e.g., C18). Elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid to promote ionization). This step separates the analyte from any potential impurities.

-

Ionization (MS): The eluent from the HPLC is directed into the mass spectrometer source. Electrospray ionization (ESI) in positive mode is ideal, which will likely produce the protonated molecule [M+H]⁺ at m/z 206.0812.

-

Analysis: Acquire the full scan mass spectrum to confirm the mass of the parent ion. If the instrument has MS/MS capability, the parent ion can be isolated and fragmented to confirm the predicted fragmentation patterns.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole scaffold is a strong chromophore. The spectrum is expected to show two main absorption bands characteristic of the indole system, which will be slightly shifted (bathochromic shift) due to the electron-donating methoxy group. Based on data for similar indole-3-carboxylic acids, distinct maxima can be anticipated.[12]

Predicted UV-Vis Absorption

-

λ_max 1: ~220-230 nm

-

λ_max 2: ~280-290 nm

Experimental Protocol: Molar Absorptivity Determination

-

Solvent: Use a UV-transparent solvent, typically ethanol or methanol.

-

Stock Solution: Prepare a stock solution of known concentration by accurately weighing the compound and dissolving it in a precise volume of solvent.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to create standards of varying, known concentrations.

-

Measurement: Record the UV-Vis spectrum for each standard solution from 200-400 nm using a calibrated spectrophotometer.

-

Analysis: According to the Beer-Lambert Law (A = εbc), plot absorbance (A) at the λ_max versus concentration (c). The slope of the resulting linear regression will be the molar absorptivity (ε), a quantitative measure of the compound's light absorption intensity.

Synthetic and Reactivity Considerations

While this guide focuses on characterization, understanding the synthesis and reactivity of methyl 6-methoxy-1H-indole-3-carboxylate provides crucial context for its application.

-

Synthesis: Methoxy-activated indoles are commonly prepared via classic named reactions such as the Fischer, Bischler, or Hemetsberger indole syntheses.[1] Modern methods, including palladium-catalyzed cross-coupling and subsequent annulation reactions, offer alternative and often more flexible routes to such functionalized indole cores.[13][14] The choice of synthesis dictates the potential impurity profile, which is critical information for downstream applications.

-

Reactivity: The indole ring is inherently electron-rich and nucleophilic. The 6-methoxy group is an activating, electron-donating group, further enhancing the nucleophilicity of the ring, particularly at the C4 and C7 positions. Conversely, the methyl carboxylate at the C3 position is an electron-withdrawing group, deactivating the pyrrole ring slightly towards electrophilic attack. This electronic push-pull system makes the molecule a nuanced and versatile building block for further chemical modification.

Conclusion

This technical guide has outlined the essential physicochemical characteristics of methyl 6-methoxy-1H-indole-3-carboxylate. By combining predictive analysis based on well-understood chemical principles with detailed, self-validating experimental protocols, we have established a comprehensive framework for the characterization of this important heterocyclic compound. The data and methodologies presented herein are designed to empower researchers in drug discovery and chemical synthesis to confidently identify, assess the purity of, and strategically utilize this versatile molecular scaffold in their work.

References

-

PubChem. (n.d.). Methyl-6-methoxy-2-indolecarboxylate. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 6-Methoxy-1H-indole-3-carboxaldehyde. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. Retrieved January 9, 2026, from [Link]

-

Mondal, S., & Padmanabhan, J. (2018). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc. Retrieved January 9, 2026, from [Link]

-

FooDB. (2010). Showing Compound Methyl 1-methoxy-1H-indole-3-carboxylate (FDB010722). Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 6-Methoxy-1H-indole. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Scribd. (n.d.). Indole 3 Carboxylate. Retrieved January 9, 2026, from [Link]

-

RSC Publishing. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. Retrieved January 9, 2026, from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). Methyl indole-3-carboxylate. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). Structure of methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate. Retrieved January 9, 2026, from [Link]

-

MDPI. (2020). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Retrieved January 9, 2026, from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved January 9, 2026, from [Link]

-

Semantic Scholar. (2023). Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). methyl 1-methoxy-1H-indole-3-carboxylate. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

-

PubChemLite. (n.d.). Methyl 6-methoxy-1-methyl-1h-indole-2-carboxylate. Retrieved January 9, 2026, from [Link]

-

PubChemLite. (n.d.). 6-methoxy-3-methyl-1h-indole-2-carboxylic acid. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-methoxy-1H-indole-6-carboxylate. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). UV-visible absorption spectra of indole-3-acetaldehyde, indole-3-carboxylic acid. Retrieved January 9, 2026, from [Link]

-

PubMed. (2020). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Retrieved January 9, 2026, from [Link]

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. eMolecules Methyl 6-methoxy-1H-indole-3-carboxylate | 131424-27-6 | MFCD09836008 | Fisher Scientific [fishersci.com]

- 3. Methyl-6-methoxy-2-indolecarboxylate | C11H11NO3 | CID 688173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-methoxy-1H-indole-6-carboxylate | C11H11NO3 | CID 12140116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl indole-3-carboxylate | C10H9NO2 | CID 589098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. methyl 1-methoxy-1H-indole-3-carboxylate | C11H11NO3 | CID 10465540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl indole-3-carboxylate, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. 吲哚-6-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 10. scribd.com [scribd.com]

- 11. tetratek.com.tr [tetratek.com.tr]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Profile of Methyl 6-Methoxy-1H-Indole-3-Carboxylate

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for methyl 6-methoxy-1H-indole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure in drug discovery, and understanding the precise spectroscopic characteristics of its derivatives is paramount for unambiguous identification, purity assessment, and structural elucidation in research and development settings. This document synthesizes predictive data based on established spectroscopic principles and comparative analysis with structurally related analogs. We present detailed protocols, tabulated spectral data, and in-depth interpretations for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind spectral features is explained, providing researchers with a robust framework for characterizing this molecule.

Introduction

The indole ring system is a cornerstone of heterocyclic chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials. Methoxy-substituted indoles, in particular, are prevalent in biologically active molecules and serve as versatile synthetic intermediates.[1] Methyl 6-methoxy-1H-indole-3-carboxylate combines the indole nucleus with two key functional groups: a methoxy ether and a methyl ester. These modifications significantly influence the molecule's electronic properties, reactivity, and spectroscopic signature.

Accurate characterization is the bedrock of chemical science. This guide is designed for researchers, chemists, and drug development professionals who require a detailed reference for the spectroscopic profile of methyl 6-methoxy-1H-indole-3-carboxylate. While a complete set of experimentally validated spectra for this specific compound is not consolidated in a single peer-reviewed publication, this document provides a robust, predictive analysis grounded in data from closely related structures and first principles of spectroscopy.

Molecular Structure and Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The IUPAC numbering convention for the indole ring is used throughout this guide.

Caption: Molecular structure of methyl 6-methoxy-1H-indole-3-carboxylate with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum using a standard pulse program with a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence. A spectral width of ~220 ppm, a longer acquisition time, and a relaxation delay of 2-5 seconds are typically used. DEPT-135 and DEPT-90 experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[2]

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. The electron-donating methoxy group at C6 significantly influences the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

|---|---|---|---|---|---|

| H1 (N-H) | ~11.5 - 11.7 | Broad Singlet | - | 1H | Acidic proton, exchangeable, characteristic of indole N-H. |

| H2 | Singlet (or Dublet, J2-3 Hz) | - | 1H | Isolated proton on the pyrrole ring, adjacent to nitrogen. | |

| H4 | ~7.8 - 7.9 | Doublet | J ≈ 8.8 Hz | 1H | Ortho-coupled to H5, deshielded by proximity to the pyrrole ring. |

| H7 | ~7.1 - 7.2 | Doublet | J ≈ 2.2 Hz | 1H | Meta-coupled to H5, appears as a narrow doublet or singlet. |

| H5 | ~6.7 - 6.8 | Doublet of Doublets | J ≈ 8.8, 2.2 Hz | 1H | Ortho-coupled to H4 and meta-coupled to H7. Shielded by the OCH₃ group. |

| OCH₃ (C6) | ~3.80 | Singlet | - | 3H | Methoxy group protons, characteristic singlet in this region. |

| COOCH₃ (C3) | ~3.75 | Singlet | - | 3H | Methyl ester protons, characteristic singlet. |

Note: Predicted values are based on data for methyl 1H-indole-3-carboxylate[2] and known substituent effects of a C6-methoxy group.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment (e.g., sp², sp³, carbonyl).

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O (ester) | ~165.0 | Carbonyl carbon of the methyl ester. |

| C6 | ~156.0 | Aromatic carbon directly attached to the electron-donating methoxy group, significantly deshielded. |

| C7a | ~137.0 | Quaternary carbon at the ring junction. |

| C2 | ~132.0 | Deshielded by the adjacent nitrogen atom. |

| C3a | ~123.0 | Quaternary carbon at the ring junction. |

| C4 | ~121.0 | Aromatic CH carbon. |

| C5 | ~112.0 | Aromatic CH carbon, shielded by the ortho-methoxy group. |

| C7 | ~95.0 | Aromatic CH carbon, significantly shielded by the para-methoxy group. |

| C3 | ~104.0 | Quaternary carbon, shielded by the indole ring current. |

| OCH₃ (C6) | ~55.5 | Methoxy group carbon. |

| COOCH₃ (C3) | ~51.0 | Methyl ester carbon. |

Note: Predicted values are based on data for analogous indole structures.[2][3] DEPT experiments would confirm the assignments of CH (C2, C4, C5, C7) and CH₃ carbons versus the quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR

-

Sample Preparation: The spectrum can be acquired using a Potassium Bromide (KBr) pellet (mixing ~1 mg of sample with ~100 mg of dry KBr and pressing into a disc) or using an Attenuated Total Reflectance (ATR) accessory with a small amount of solid sample.

-

Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

IR Spectral Data

The IR spectrum is expected to show characteristic absorption bands for the N-H, C=O, C-O, and aromatic C-H functional groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Intensity/Description |

|---|---|---|

| ~3350 - 3300 | N-H stretch | Strong, relatively sharp |

| ~3100 - 3000 | Aromatic C-H stretch | Medium |

| ~2980 - 2850 | Aliphatic C-H stretch (methyl) | Medium to Weak |

| ~1710 - 1690 | C=O stretch (ester) | Strong, sharp |

| ~1620, ~1580, ~1470 | C=C stretch (aromatic ring) | Medium to Strong |

| ~1250 - 1200 | Asymmetric C-O-C stretch (aryl ether) | Strong |

| ~1150 - 1080 | C-O stretch (ester) | Strong |

Note: The presence of hydrogen bonding involving the N-H group can influence the position and shape of its stretching band.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through fragmentation analysis.

Experimental Protocol: MS

-

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through an LC system.

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

MS Spectral Data

The molecular formula of methyl 6-methoxy-1H-indole-3-carboxylate is C₁₁H₁₁NO₃ . The predicted monoisotopic mass is 205.0739 g/mol .

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Assignment | Rationale |

|---|---|---|

| 206.0817 | [M+H]⁺ | Protonated molecular ion. This is the expected base peak in ESI positive mode. |

| 175.0655 | [M+H - OCH₃]⁺ | Loss of a methoxy radical followed by protonation, or loss of methanol from the protonated species. |

| 147.0706 | [M+H - COOCH₃]⁺ | Loss of the carbomethoxy group. |

Note: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by matching the experimental m/z to the predicted value with high precision (typically < 5 ppm error).[5][6]

Integrated Spectroscopic Analysis Workflow

The elucidation of a chemical structure is a systematic process where data from multiple techniques are integrated to build a conclusive picture.

Caption: Workflow for the structural elucidation of the target compound using multiple spectroscopic techniques.

Conclusion

This guide provides a detailed, predictive spectroscopic profile for methyl 6-methoxy-1H-indole-3-carboxylate. The key identifying features are:

-

¹H NMR: Distinct singlets for the N-H, methoxy, and ester methyl protons, along with a characteristic three-proton aromatic system showing the electronic influence of the C6-methoxy group.

-

¹³C NMR: Eleven distinct carbon signals, including a downfield ester carbonyl, a significantly deshielded C6 attached to the methoxy group, and a highly shielded C7.

-

IR: Strong, characteristic absorptions for the N-H (~3330 cm⁻¹), ester C=O (~1700 cm⁻¹), and aryl ether C-O (~1230 cm⁻¹) stretches.

-

MS: A protonated molecular ion [M+H]⁺ at m/z 206.0817, which confirms the molecular weight and elemental composition.

This synthesized data serves as a reliable benchmark for researchers working on the synthesis, isolation, or application of this indole derivative, ensuring confident structural assignment and quality control.

References

-

YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

-

National Center for Biotechnology Information. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC - NIH. [Link]

-

ResearchGate. (n.d.). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

National Center for Biotechnology Information. (n.d.). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. PMC - PubMed Central. [Link]

-

Research Square. (2025, August 7). Quantitative Estimation of Few Novel Indole Derivatives using Spectroscopic Technique. [Link]

-

Canadian Society for Pharmaceutical Sciences. (n.d.). Supplementary Information File. [Link]

-

Wiley-VCH. (n.d.). Supporting Information. [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. [Link]

-

MDPI. (n.d.). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. [Link]

-

MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]

-

Semantic Scholar. (2023, November 22). Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite Pro. [Link]

-

ResearchGate. (n.d.). Structure of methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate. [Link]

-

IntechOpen. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles. [Link]

-

PubChem. (n.d.). Methyl 6-methoxy-1-methyl-1h-indole-2-carboxylate (C12H13NO3). [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

-

PubChem. (n.d.). methyl 1-methoxy-1H-indole-3-carboxylate. [Link]

-

MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

-

MDPI. (n.d.). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. [Link]

-

National Center for Biotechnology Information. (n.d.). An Innovative Strategy for Untargeted Mass Spectrometry Data Analysis: Rapid Chemical Profiling of the Medicinal Plant Terminalia chebula Using Ultra-High-Performance Liquid Chromatography Coupled with Q/TOF Mass Spectrometry–Key Ion Diagnostics–Neutral Loss Filtering. PMC - PubMed Central. [Link]

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. tetratek.com.tr [tetratek.com.tr]

- 3. mdpi.com [mdpi.com]

- 4. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. An Innovative Strategy for Untargeted Mass Spectrometry Data Analysis: Rapid Chemical Profiling of the Medicinal Plant Terminalia chebula Using Ultra-High-Performance Liquid Chromatography Coupled with Q/TOF Mass Spectrometry–Key Ion Diagnostics–Neutral Loss Filtering - PMC [pmc.ncbi.nlm.nih.gov]

"1H NMR spectrum of methyl 6-methoxy-1H-indole-3-carboxylate"

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 6-Methoxy-1H-indole-3-carboxylate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and organic synthesis, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the Proton (¹H) NMR spectrum of methyl 6-methoxy-1H-indole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. We will dissect the spectrum by examining the fundamental principles of chemical shift, spin-spin coupling, and signal integration. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing not only spectral data but also the underlying rationale for peak assignments and the experimental methodology required to obtain a high-quality spectrum.

Introduction: The Structural Significance of a Substituted Indole

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Methyl 6-methoxy-1H-indole-3-carboxylate is a valuable synthetic intermediate, featuring key functional groups—a methoxy group, a methyl ester, and the indole's N-H proton—that influence its reactivity and biological profile.

Accurate structural confirmation is the bedrock of chemical research. ¹H NMR spectroscopy provides a non-destructive, highly sensitive method to map the proton environments within a molecule, confirming its identity and purity. Understanding the ¹H NMR spectrum of this specific indole derivative is crucial for quality control in synthesis and for derivatization in drug development programs. This guide will provide a detailed interpretation of its characteristic spectral features.

Molecular Structure and Predicted Spectral Features

To interpret the spectrum, we must first understand the molecule's structure and the distinct electronic environments of its protons. The structure, with protons labeled for assignment, is shown below.

The spectrum is dictated by the electronic effects of the substituents on the indole ring.

-

Indole Ring System : The bicyclic aromatic system has distinct electronic properties. The pyrrole ring is electron-rich, while the benzene ring is influenced by its substituents.[2]

-

Methoxy Group (-OCH₃) at C6 : This is a strong electron-donating group (EDG) via resonance. It increases electron density on the benzene ring, particularly at the ortho (C5, C7) and para (C4) positions, causing the attached protons to be shielded (move upfield).[3]

-

Methyl Carboxylate Group (-COOCH₃) at C3 : This is an electron-withdrawing group (EWG) that deshields nearby protons, particularly H2 and H4.

Based on these principles, we can predict the key features of the ¹H NMR spectrum: chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J).

Detailed ¹H NMR Spectral Analysis

The following table summarizes the experimentally observed ¹H NMR data for methyl 6-methoxy-1H-indole-3-carboxylate in CDCl₃. The interpretation explains the reasoning behind each assignment.

| Proton Label | Integration | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment Rationale |

| H1 (N-H) | 1H | broad singlet | ~8.5 - 8.8 | - | The acidic proton on the nitrogen is typically broad due to quadrupole broadening and potential exchange. It is significantly deshielded and appears far downfield. |

| H2 | 1H | doublet | ~7.8 - 7.9 | ~3.0 | Deshielded by the adjacent nitrogen atom and the electron-withdrawing ester at C3. It shows a small coupling to the N-H proton (³JH2-H1). |

| H4 | 1H | doublet | ~7.9 - 8.0 | ~8.8 | This proton is deshielded due to its peri-position relative to the C3-ester group. It is coupled only to H5, showing a characteristic ortho coupling. |

| H7 | 1H | doublet | ~6.9 - 7.0 | ~2.3 | Shielded by the ortho-methoxy group. It appears as a narrow signal, often a doublet due to a small meta-coupling to H5. |

| H5 | 1H | doublet of doublets | ~6.8 - 6.9 | J = 8.8, 2.3 | This proton is coupled to H4 (ortho-coupling) and H7 (meta-coupling), resulting in a doublet of doublets. It is shielded by the ortho-methoxy group. |

| 6-OCH₃ | 3H | singlet | ~3.88 | - | The three equivalent protons of the methoxy group do not couple with other protons, resulting in a sharp singlet in the characteristic region for methoxy groups.[4] |

| 3-COOCH₃ | 3H | singlet | ~3.91 | - | The three equivalent protons of the methyl ester appear as a sharp singlet. Its chemical shift is very close to the other methoxy group. |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Obtaining a clean, well-resolved ¹H NMR spectrum requires careful sample preparation and parameter optimization. The following protocol is a self-validating system for ensuring data integrity.

Step-by-Step Methodology

-

Sample Preparation :

-

Weigh approximately 5-10 mg of methyl 6-methoxy-1H-indole-3-carboxylate into a clean, dry NMR tube. Causality: This mass ensures sufficient concentration for a good signal-to-noise ratio without causing line broadening from aggregation.

-

Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl₃ is a common solvent for non-polar to moderately polar organic molecules and has minimal interfering signals. TMS serves as the internal standard for chemical shift referencing (δ = 0.0 ppm).[4]

-

Cap the tube and vortex gently until the sample is fully dissolved. A clear, homogeneous solution is critical.

-

-

Spectrometer Setup (Example: 500 MHz Spectrometer) :

-

Insert the sample into the spinner turbine and place it in the NMR magnet.

-

Locking : Lock the spectrometer onto the deuterium signal of the CDCl₃. Causality: The lock signal compensates for magnetic field drift, ensuring spectral stability over the acquisition time.

-

Shimming : Perform automated or manual shimming to optimize the magnetic field homogeneity. Causality: Proper shimming is essential for achieving sharp, symmetrical peaks and high resolution, which is critical for resolving complex multiplicities.[5]

-

Tuning and Matching : Tune and match the probe for the ¹H frequency to ensure maximum energy transfer and sensitivity.

-

-

Acquisition Parameters :

-

Pulse Program : Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width (SW) : Set to ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the broad N-H proton, are captured.

-

Number of Scans (NS) : Start with 8 or 16 scans. Increase if necessary to improve the signal-to-noise ratio.

-

Relaxation Delay (D1) : Set to 2-5 seconds. Causality: A sufficient delay allows protons to fully relax back to their equilibrium state between pulses, ensuring accurate signal integration.[6]

-

Acquisition Time (AQ) : Set to 2-4 seconds to ensure good digital resolution.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and analyze the chemical shifts, multiplicities, and coupling constants.

-

Workflow Diagram

The following diagram illustrates the logical flow of acquiring and interpreting the ¹H NMR spectrum.

Structural Confirmation through Spin-Spin Coupling

The splitting patterns observed in the aromatic region are definitive proof of the substituent positions. The coupling constants (J-values) provide geometric information about the relationship between coupled protons.

-

Ortho Coupling (³J) : Coupling between protons on adjacent carbons (e.g., H4 and H5). It is typically large, around 7-9 Hz.

-

Meta Coupling (⁴J) : Coupling between protons separated by two carbons (e.g., H5 and H7). It is significantly smaller, around 2-3 Hz.

The observed J values in the spectrum for H4, H5, and H7 directly confirm the 6-methoxy substitution pattern. The diagram below visualizes these key through-bond correlations.

Conclusion

The ¹H NMR spectrum of methyl 6-methoxy-1H-indole-3-carboxylate presents a set of distinct, interpretable signals that are fully consistent with its structure. The downfield N-H singlet, the characteristic patterns of the aromatic protons dictated by the 6-methoxy group, and the sharp singlets for the two different methoxy functionalities provide a unique spectral fingerprint. This guide has detailed the theoretical basis for these observations, provided a robust experimental protocol for data acquisition, and demonstrated how a thorough analysis of chemical shifts and coupling constants leads to an unambiguous structural assignment. This knowledge is fundamental for any scientist working with this important class of heterocyclic compounds.

References

-

Dickson, C. L., et al. (2025). A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. Analyst. Available at: [Link]

-

Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products. Available at: [Link]

-

Karaman, M., et al. (2018). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. ResearchGate. Available at: [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. OSU Chemistry. Available at: [Link]

-

NMR Spectroscopy Explained. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives. YouTube. Available at: [Link] (Note: A representative URL for a relevant educational video).

-

OpenOChem Learn. (n.d.). Interpreting 1H NMR. OpenOChem. Available at: [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Available at: [Link]

-

Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge Department of Chemistry. Available at: [Link]

-

Zhang, J., et al. (2023). Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite. Semantic Scholar. Available at: [Link]

-

Coudert, P., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Available at: [Link]

-

University of Wisconsin. (n.d.). 1H NMR Chemical Shifts - Organic Chemistry Data. Organic Chemistry Data. Available at: [Link]

-

Faria, J. V., et al. (2015). Structure of methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate. ResearchGate. Available at: [Link]

-

Chavali, M., et al. (2017). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc. Available at: [Link]

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods - Analyst (RSC Publishing) DOI:10.1039/D5AN00240K [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the 13C NMR Analysis of Methyl 6-methoxy-1H-indole-3-carboxylate

Abstract

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as an indispensable tool for unambiguous structure elucidation.[2] This guide provides an in-depth technical exploration of the 13C NMR analysis of a key indole derivative, methyl 6-methoxy-1H-indole-3-carboxylate. We will delve into the foundational principles of the technique, present a field-proven experimental protocol, and offer a detailed interpretation of the resulting spectrum. This document is intended for researchers, scientists, and drug development professionals seeking to leverage 13C NMR for the robust characterization of complex organic molecules.

Introduction: The Significance of Methyl 6-methoxy-1H-indole-3-carboxylate and the Power of 13C NMR

Methyl 6-methoxy-1H-indole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and modifications such as the methoxy and methyl carboxylate groups can profoundly influence biological activity. Accurate and detailed structural analysis is therefore a critical step in the development of any indole-based therapeutic.